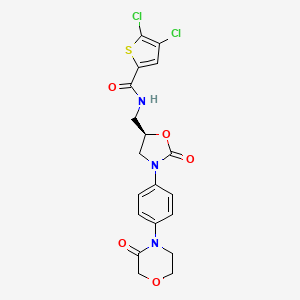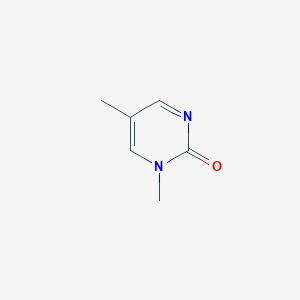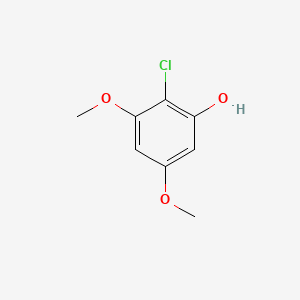
Bis(2,4,6-triisopropylphenyl) disulfide
Übersicht
Beschreibung
“Bis(2,4,6-triisopropylphenyl) disulfide” is a chemical compound with the molecular formula C30H46S2 . It contains a total of 79 bonds, including 33 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 disulfide .
Molecular Structure Analysis
The molecular structure of “Bis(2,4,6-triisopropylphenyl) disulfide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 79 bond(s) including 33 non-H bond(s), 12 multiple bond(s), 9 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 disulfide(s) .Wissenschaftliche Forschungsanwendungen
Photocatalysis
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used as a photocatalyst in the anti-Markovnikov hydroamination of olefins . This process typically requires photocatalysts with high oxidative ability to initiate the single-electron process. However, this compound, an inexpensive reagent with relatively low oxidative ability, has been used as a photo and hydrogen atom transfer catalyst to achieve intramolecular hydroamination .
Hydrogen Atom Transfer Catalyst
In addition to its role as a photocatalyst, “Bis(2,4,6-triisopropylphenyl) disulfide” has been used as a hydrogen atom transfer catalyst . This is particularly useful in reactions where a hydrogen atom needs to be transferred from one molecule to another.
Generation of N-Centered Radicals
The compound has been involved in a novel process involving N-centered radical generation through the homolysis of the in situ formed N–S species and subsequent cyclization . This has opened up new possibilities in the field of organic synthesis.
Synthesis of Nitrogen-Containing Cycles
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used in the synthesis of diverse nitrogen-containing cycles . These cycles have a wide range of applications in various fields, including pharmaceuticals and materials science.
Ligand in Organometallic Chemistry
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used as an extraordinarily bulky ligand in organometallic chemistry . This has allowed for the synthesis of new organometallic compounds with unique properties.
Research and Development
The compound is being used in research and development by various chemical companies . Its unique properties make it a valuable tool in the development of new chemical processes and products.
Safety and Hazards
Wirkmechanismus
Target of Action
Bis(2,4,6-triisopropylphenyl) disulfide is a complex organic compound with a molecular formula of C30H46S2 It has been used in the field of organometallic chemistry, suggesting that it may interact with metal ions or complexes .
Mode of Action
It has been used in a visible-light-driven dual hydrogen atom transfer (hat) catalysis process . In this process, it acts as a hydrogen atom abstractor and donor, facilitating the hydroalkylation of unactivated olefins .
Biochemical Pathways
Its role in the hydroalkylation process suggests that it may influence pathways involving olefinic compounds .
Result of Action
Its role in the hydroalkylation of unactivated olefins suggests that it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Bis(2,4,6-triisopropylphenyl) disulfide can be influenced by various environmental factors. For instance, the hydroalkylation process it facilitates is driven by visible light . Therefore, the presence and intensity of light could significantly impact its activity. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.
Eigenschaften
IUPAC Name |
1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCUDMSUFOLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448253 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-triisopropylphenyl) disulfide | |
CAS RN |
20875-34-7 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)





![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)


![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)



